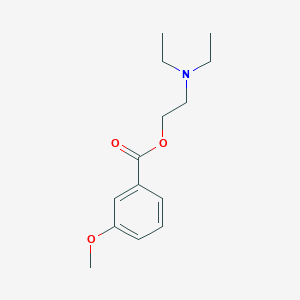
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide, also known as HPP, is a chemical compound with potential applications in scientific research. HPP is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by HPP has been shown to have potential therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Mécanisme D'action
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide works by inhibiting the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their localization and function. Inhibition of NMT by this compound prevents the myristoylation of proteins, leading to their mislocalization and dysfunction. This can have therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In vivo studies have shown that this compound has neuroprotective effects by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has several advantages for lab experiments, including its small size, high potency, and specificity for NMT. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and off-target effects. Researchers must carefully evaluate the potential risks and benefits of using this compound in their experiments.
Orientations Futures
There are several future directions for research on 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide. One potential area of research is the development of more potent and selective NMT inhibitors. Another area of research is the exploration of the therapeutic potential of this compound in various diseases, including cancer, infectious diseases, and neurological disorders. Additionally, researchers may investigate the mechanisms of action of this compound and its effects on cellular signaling pathways. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 3-pyridinemethanol with 2-oxo-2-phenylacetic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has potential applications in various scientific research fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting NMT, which is overexpressed in many cancer cells. In infectious diseases, this compound has been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C9H11N3O2/c1-7(12-14)9(13)11-6-8-3-2-4-10-5-8/h2-5,14H,6H2,1H3,(H,11,13)/b12-7+ |
Clé InChI |
FDKBXNODEUAORP-KPKJPENVSA-N |
SMILES isomérique |
C/C(=N\O)/C(=O)NCC1=CN=CC=C1 |
SMILES |
CC(=NO)C(=O)NCC1=CN=CC=C1 |
SMILES canonique |
CC(=NO)C(=O)NCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


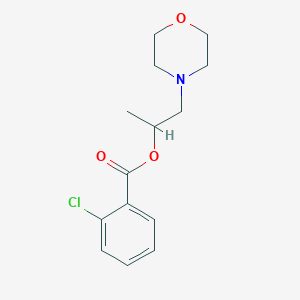
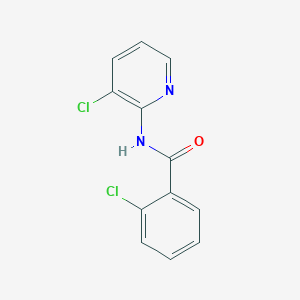

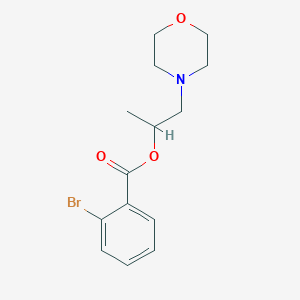

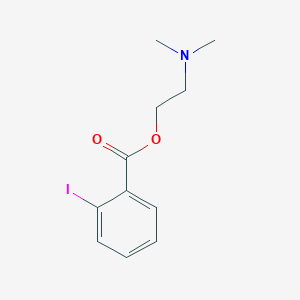
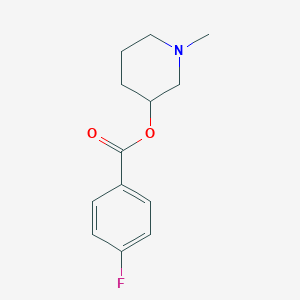

![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)
